molecular formula C26H26ClN5O2 B2424874 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923227-64-9

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2424874
CAS No.: 923227-64-9
M. Wt: 475.98
InChI Key: RDRQDDRFZWIGOT-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolo[4,3-c]pyridine core, and a chlorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting with the preparation of the core pyrazolo[4,3-c]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the piperazine ring and the chlorophenyl group is usually accomplished through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    meta-Chlorophenylpiperazine: A psychoactive drug with a similar chlorophenyl group.

    Norchlorcyclizine: A compound with a similar piperazine ring structure.

Uniqueness

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-2-11-29-17-22(24-23(18-29)26(34)32(28-24)20-8-4-3-5-9-20)25(33)31-14-12-30(13-15-31)21-10-6-7-19(27)16-21/h3-10,16-18H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRQDDRFZWIGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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